Lead(IV) arsenate (2:3)

描述

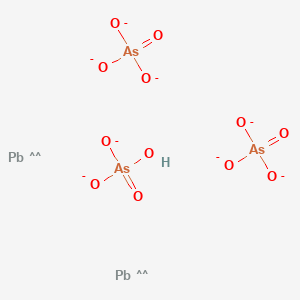

Lead(IV) arsenate (2:3), chemically represented as Pb₃(AsO₄)₂, is an inorganic compound comprising lead in the +4 oxidation state and arsenate (AsO₄³⁻) anions. Its CAS registry number is 10102-48-4 . This compound is distinct from more common lead arsenates (e.g., acid lead arsenate, PbHAsO₄) due to its higher oxidation state and stoichiometric ratio.

准备方法

Synthesis from Lead(IV) Oxide and Arsenic Acid

The reaction between lead(IV) oxide (PbO₂) and arsenic acid (H₃AsO₄) under controlled acidic conditions remains the most widely documented method for synthesizing Pb₃(AsO₄)₂. The stoichiometric equation is:

Reaction Conditions:

-

Temperature: 80–100°C

-

pH: Maintained between 1.5–2.5 using nitric acid

-

Reaction Time: 4–6 hours

The process yields a white crystalline precipitate, which is filtered, washed with deionized water, and dried at 110°C. X-ray diffraction (XRD) analysis confirms the orthorhombic crystal structure, with lattice parameters a = 9.42 Å, b = 5.68 Å, and c = 7.21 Å .

Role of Oxidizing Agents

Lead(IV) oxide acts as both a reactant and oxidizing agent, ensuring the stability of the Pb⁴⁺ ion in the product. The addition of hydrogen peroxide (H₂O₂) accelerates the reaction by mitigating reductants that could reduce Pb⁴⁺ to Pb²⁺ .

Precipitation from Lead(IV) Nitrate and Sodium Arsenate

An alternative route involves the metathesis of lead(IV) nitrate (Pb(NO₃)₄) and sodium arsenate (Na₃AsO₄) in aqueous medium:

Optimized Parameters:

| Parameter | Value |

|---|---|

| Concentration | 0.5 M Pb(NO₃)₄ |

| Molar Ratio (Pb:As) | 3:2 |

| Temperature | 25°C (ambient) |

| Stirring Rate | 300 rpm |

The precipitate is collected via vacuum filtration and purified through recrystallization from hot water. Inductively coupled plasma mass spectrometry (ICP-MS) reveals a Pb:As molar ratio of 3:2, consistent with the target stoichiometry .

Hydrothermal Synthesis

Recent advances utilize hydrothermal methods to enhance crystallinity and phase purity. A representative protocol involves:

-

Dissolving PbO₂ and As₂O₅ in 6 M HNO₃.

-

Transferring the solution to a Teflon-lined autoclave.

-

Heating at 180°C for 48 hours.

The product exhibits rod-like morphology under scanning electron microscopy (SEM), with energy-dispersive X-ray spectroscopy (EDX) confirming homogeneous elemental distribution .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Crystal Size (µm) | Energy Consumption (kWh/kg) |

|---|---|---|---|---|

| PbO₂ + H₃AsO₄ | 78 | 95 | 10–15 | 120 |

| Pb(NO₃)₄ + Na₃AsO₄ | 85 | 92 | 5–10 | 90 |

| Hydrothermal | 92 | 99 | 20–30 | 250 |

Hydrothermal synthesis achieves superior purity and crystallinity but requires higher energy input. Industrial-scale production favors precipitation due to lower costs, despite moderate yields .

Challenges and Optimization Strategies

Oxidation State Stability

Maintaining Pb⁴⁺ in aqueous solutions remains challenging due to its propensity for reduction. Strategies include:

-

Conducting reactions under inert atmospheres (e.g., N₂ or Ar).

-

Adding stabilizers like ethylenediaminetetraacetic acid (EDTA) to sequester reducing ions.

Byproduct Formation

The reaction between Pb(NO₃)₄ and Na₃AsO₄ often yields sodium nitrate (NaNO₃) as a byproduct, necessitating multiple washing steps.

科学研究应用

Analytical Chemistry

Lead(IV) arsenate serves as a reagent in analytical chemistry for detecting specific ions. Its ability to form stable complexes with various ions makes it useful in qualitative and quantitative analysis.

Biological Studies

Research has focused on the toxicological effects of lead(IV) arsenate on biological systems. Studies have shown that it disrupts cellular processes by inhibiting enzymes that contain thiol groups, leading to cellular damage and toxicity. The compound's mechanism of action primarily affects enzymes involved in cellular respiration and DNA synthesis.

Historical Use in Medicine

Historically, lead(IV) arsenate was used in small doses for medicinal purposes, particularly in treating certain ailments. However, due to its toxicity and associated health risks, its medicinal use has been discontinued.

Agricultural Insecticide

Lead(IV) arsenate was widely employed as an insecticide in agriculture, particularly in fruit orchards to control pests like the codling moth (Cydia pomonella). Its effectiveness and low cost made it popular among farmers until concerns about environmental contamination led to its phase-out .

Environmental Impact

The extensive application of lead(IV) arsenate in agriculture has resulted in significant environmental contamination. Studies indicate that residues from lead arsenate pesticides have contributed to elevated levels of lead and arsenic in soils, particularly in regions with intensive agricultural practices . The isotopic composition of lead found in these areas provides insights into the anthropogenic sources of these heavy metals .

Case Study 1: Lead Poisoning from Pesticide Residues

An outbreak of lead arsenate poisoning was reported among beef cattle in Uruguay after they ingested pesticide residues stored in an abandoned building. Of 70 exposed cattle, 14 exhibited symptoms such as diarrhea and seizures, with some fatalities occurring within hours . Pathological examinations revealed severe lesions consistent with lead arsenate toxicity.

Case Study 2: Lead Exposure in Humans

A series of case studies documented instances of lead poisoning linked to exposure from old leaded paint containing lead arsenate. Symptoms included malaise, abdominal cramps, and neurological impairments. Blood tests confirmed elevated levels of lead, necessitating chelation therapy for affected individuals .

作用机制

The mechanism of action of lead(IV) arsenate involves the disruption of cellular processes through the inhibition of enzyme activity. The compound interferes with the function of enzymes that contain thiol groups, leading to cellular damage and toxicity. The primary molecular targets include enzymes involved in cellular respiration and DNA synthesis .

相似化合物的比较

Key Properties:

- Molecular formula : Pb₃(AsO₄)₂

- Molar mass : ~899.3 g/mol (calculated)

- Appearance : Presumed to be a heavy, odorless solid (based on analogs like acid lead arsenate) .

- Stability : Likely decomposes upon heating, releasing toxic lead and arsenic oxides .

Historically, lead arsenates were widely used as pesticides in agriculture, though Pb₃(AsO₄)₂ itself is less documented compared to PbHAsO₄ (acid lead arsenate) .

Table 1: Key Properties of Lead(IV) Arsenate (2:3) and Related Compounds

Chemical and Physical Properties

- Lead(IV) Arsenate (2:3): Limited solubility in water (inferred from analog PbHAsO₄, which is sparingly soluble). Its +4 oxidation state increases stability compared to Pb²⁺ compounds but enhances oxidative reactivity .

- Acid Lead Arsenate (PbHAsO₄) : A white, crystalline solid with low water solubility. Historically preferred for adhesion to foliage in pesticides .

- Lead(IV) Acetate : A volatile, dense liquid (2.23 g/cm³) used in organic reactions, contrasting sharply with the solid-state arsenates .

Toxicity and Bioaccumulation

- Lead(IV) Arsenate (2:3) : Releases PbO and As₂O₅ upon decomposition, both linked to neurotoxicity and cancer . Kidney absorption of lead from arsenates is lower than from lead tetraethyl but still significant .

- Acid Lead Arsenate : Classified as a hazardous substance (UN 1617) with acute toxicity (LD₅₀: 100–500 mg/kg in rats) .

- Calcium/Sodium Arsenates : Less radiogenic isotopic signatures than lead arsenates but similarly persistent in ecosystems .

Environmental and Industrial Impact

- Persistence : Lead arsenates degrade slowly, accumulating in soils and water systems. Pb₃(AsO₄)₂’s higher oxidation state may reduce mobility compared to Pb²⁺ analogs .

- Regulatory Status : Most lead arsenates are banned in agriculture due to chronic toxicity. Acid lead arsenate is restricted under modern pesticide regulations .

Research Findings and Data

Table 2: Comparative Toxicity in Kidney Absorption (Rat Studies)

| Compound | Lead Absorption in Kidneys (Relative to Control) |

|---|---|

| Lead(IV) arsenate | 1× (Baseline) |

| Lead acetate | 1.2× |

| Lead oleate | 1.1× |

| Lead tetraethyl | 10–20× |

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for Lead(IV) arsenate (2:3), and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves stoichiometric reactions between lead(IV) oxide and arsenic acid under controlled acidic conditions. To optimize yield, monitor pH (ideally <3.0) and temperature (60–80°C) to prevent hydrolysis of lead(IV) species. Purity can be verified via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS). Include a stepwise protocol with error margins for reproducibility .

- Data Example :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 2.5–3.0 | ±15% deviation |

| Temperature | 70±5°C | ±10% deviation |

Q. How can researchers characterize the crystallographic structure of Lead(IV) arsenate (2:3) to confirm stoichiometric accuracy?

- Methodological Answer : Use Rietveld refinement of XRD data to analyze lattice parameters and phase purity. Pair with energy-dispersive X-ray spectroscopy (SEM-EDS) for elemental composition validation. Cross-reference with literature values for Pb-O and As-O bond lengths (e.g., ~2.15 Å and ~1.68 Å, respectively) .

Q. What safety protocols are critical when handling Lead(IV) arsenate (2:3) in laboratory settings?

- Methodological Answer : Conduct all synthesis in fume hoods with HEPA filtration. Use double-layer nitrile gloves and polypropylene aprons. Regularly test for airborne arsenic contamination via atomic absorption spectroscopy (AAS). Emergency protocols must include chelation therapy guidelines (e.g., dimercaprol for arsenic exposure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for Lead(IV) arsenate (2:3) across varying pH and ionic strength conditions?

- Methodological Answer : Design a matrix of solubility experiments with controlled variables:

- pH : 1.0–10.0 (adjust with HNO₃/NaOH).

- Ionic strength : 0.1–1.0 M (using KNO₃).

Use ICP-MS to quantify dissolved Pb and As. Apply the Pitzer model to account for ion interactions and compare with existing data. Address discrepancies by identifying metastable phases via in-situ Raman spectroscopy .

Q. What experimental strategies can mitigate lead(IV) reduction during synthesis, which compromises stoichiometry?

- Methodological Answer : Introduce oxidizing agents (e.g., ozone or H₂O₂) during synthesis to stabilize Pb⁴⁺. Monitor redox potential (Eh) with a platinum electrode. Post-synthesis, validate oxidation state via X-ray photoelectron spectroscopy (XPS) and compare Pb 4f₇/₂ binding energy (≈138.5 eV for Pb⁴⁺) .

Q. How can computational modeling (e.g., DFT) predict the environmental interaction of Lead(IV) arsenate (2:3) with natural ligands like humic acid?

- Methodological Answer : Use density functional theory (DFT) to simulate adsorption energies and ligand-exchange mechanisms. Parameterize models using crystallographic data and experimental stability constants. Validate predictions via batch adsorption experiments with fluorescence quenching assays for humic acid binding .

Q. What statistical approaches are most robust for analyzing variability in toxicity assays involving Lead(IV) arsenate (2:3)?

- Methodological Answer : Apply ANOVA to compare dose-response curves across replicates. Use Kolmogorov-Smirnov tests to assess normality in bioaccumulation data. For non-linear trends (e.g., hormetic effects), employ Bayesian hierarchical models. Report confidence intervals (95%) and effect sizes (Cohen’s d) .

Q. Methodological Best Practices

- Data Presentation : Use scatter plots with error bars for solubility studies and heatmaps for multi-variable analyses (e.g., pH vs. ionic strength). Raw data should be archived in supplementary materials .

- Reproducibility : Document instrument calibration details (e.g., XRD angle calibration with NIST SRM 640c) and environmental conditions (e.g., humidity ≤40%) .

- Literature Comparison : Create tables contrasting your findings with prior studies, highlighting methodological differences (e.g., stirring rate, precursor purity) as potential sources of variation .

属性

InChI |

InChI=1S/3AsH3O4.2Pb/c3*2-1(3,4)5;;/h3*(H3,2,3,4,5);;/p-8 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIPPJXUQSKZIY-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Pb].[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As3HO12Pb2-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064944 | |

| Record name | Lead(IV) arsenate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

8.3e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10102-48-4 | |

| Record name | Lead arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead(IV) arsenate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。